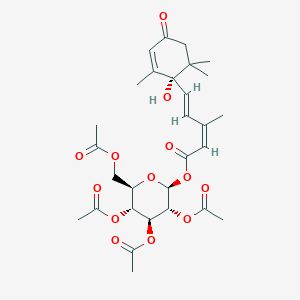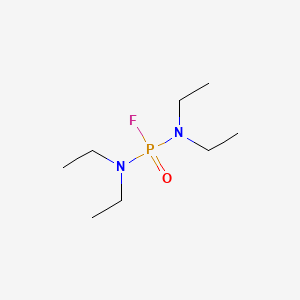
Tetraethylphosphorodiamidic fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylphosphorodiamidic fluoride is a chemical compound known for its unique properties and applications in various fields. It is a fluorinated organophosphorus compound, which means it contains both phosphorus and fluorine atoms. These types of compounds are often used in specialized chemical reactions and industrial processes due to their reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphorodiamidic fluoride typically involves the reaction of tetraethylphosphorodiamidic chloride with a fluoride source. Common fluoride sources include hydrogen fluoride or potassium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process often includes steps to purify the product and ensure its stability for storage and transportation.
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. In the case of this compound, the fluoride ion can act as a nucleophile.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, which can lead to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated products, while hydrolysis can produce phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraethylphosphorodiamidic fluoride has a wide range of applications in scientific research, including:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of specialized materials and chemicals, including those used in electronics and advanced manufacturing processes.
Wirkmechanismus
The mechanism by which tetraethylphosphorodiamidic fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. The fluoride ion can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Tetraethylphosphorodiamidic Chloride: This compound is similar in structure but contains a chloride ion instead of a fluoride ion.
Tetraethylphosphorodiamidic Bromide: Similar to the chloride derivative but with a bromide ion.
Tetraethylphosphorodiamidic Iodide: Contains an iodide ion instead of a fluoride ion.
Uniqueness: Tetraethylphosphorodiamidic fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride ion’s small size and high electronegativity make it a potent nucleophile and a valuable reagent in various chemical reactions.
Eigenschaften
CAS-Nummer |
562-17-4 |
|---|---|
Molekularformel |
C8H20FN2OP |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
N-[diethylamino(fluoro)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20FN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
CLBUXACREGVPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)P(=O)(N(CC)CC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


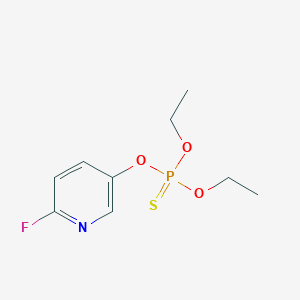
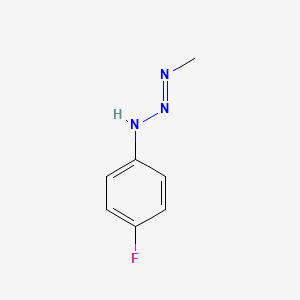


![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
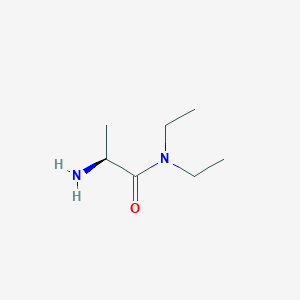

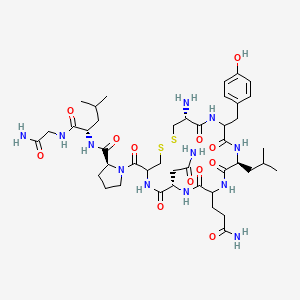
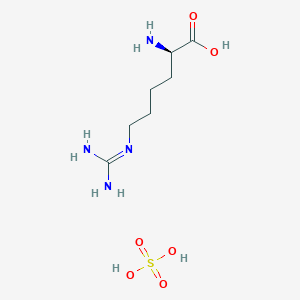

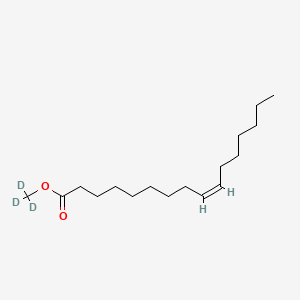
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
